5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring and a hydrazinyl group
Preparation Methods
The synthesis of 5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione typically involves multiple steps. One common method includes the condensation of Meldrum’s acid with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include Meldrum’s acid and various quinomethanes. Compared to these, 5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione is unique due to its specific structure and the presence of both cyclohexane and hydrazinyl groups.
Properties
CAS No. |
116822-13-0 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[(2-hydroxy-4-methylphenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18N2O3/c1-9-4-5-10(11(18)6-9)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,14,18H,7-8H2,1-3H3 |
InChI Key |
UHJBNAIFGIAWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2C(=O)CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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